(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
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Overview
Description
Polyporenic acid C is a lanostane-type triterpenoid compound isolated from the fungus Poria cocos. It is known for its potential therapeutic properties, particularly in inducing apoptosis in cancer cells through the death receptor-mediated pathway . This compound has garnered interest for its promising applications in cancer research and other scientific fields.
Preparation Methods
Polyporenic acid C is typically isolated from the fruiting bodies of Poria cocos using a combination of chromatographic techniques. The process involves extraction with organic solvents followed by purification using high-performance liquid chromatography (HPLC) and other chromatographic methods
Chemical Reactions Analysis
Polyporenic acid C undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Polyporenic acid C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid chemistry and developing new synthetic methods.
Biology: It is studied for its role in inducing apoptosis in cancer cells, particularly lung cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Polyporenic acid C induces apoptosis in cancer cells through the death receptor-mediated apoptotic pathway without the involvement of mitochondria . It acts on specific molecular targets, including death receptors on the cell surface, leading to the activation of caspases and subsequent cell death .
Comparison with Similar Compounds
Polyporenic acid C is unique among lanostane-type triterpenoids due to its specific structure and mechanism of action. Similar compounds include:
Pachymic acid: Another triterpenoid from Poria cocos with similar apoptotic properties.
Tumulosic acid: A triterpenoid with non-competitive inhibitory effects on acetylcholinesterase.
Dehydrotrametenolic acid: A triterpenoid with competitive inhibitory effects on acetylcholinesterase.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C31H46O4 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H46O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-24,26,32H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24?,26+,29-,30-,31+/m1/s1 |
InChI Key |
KPKYWYZPIVAHKU-QLCQRAPFSA-N |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
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